8-Bromotheophylline

概要

説明

ブロモテオフィリンは主に利尿作用で知られており、月経前症候群の症状(むくみや水分貯留など)の治療に使用される市販薬であるパマブロムの有効成分です .

2. 製法

ブロモテオフィリンは様々な方法で合成することができます。一般的な合成ルートの1つは、テオフィリンの臭素化です。この反応では、通常、臭素または臭化水素を臭素化剤として使用します。 このプロセスは、テオフィリンを酢酸などの適切な溶媒に溶解し、次に臭素化剤を制御された条件下で添加してブロモテオフィリンを得ることを含みます .

工業生産方法では、多くの場合、大規模な臭素化反応が関与し、反応条件を厳密に制御することで、高収率と高純度を確保しています。 製品は、その後、再結晶化またはその他の精製技術によって精製され、必要な品質が得られます .

準備方法

Bromotheophylline can be synthesized through various methods. One common synthetic route involves the bromination of theophylline. The reaction typically uses bromine or hydrogen bromide as the brominating agent. The process involves dissolving theophylline in a suitable solvent, such as acetic acid, and then adding the brominating agent under controlled conditions to yield bromotheophylline .

Industrial production methods often involve large-scale bromination reactions with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other purification techniques to obtain the desired quality .

化学反応の分析

ブロモテオフィリンは、以下を含むいくつかの種類の化学反応を受けます。

酸化: ブロモテオフィリンは特定の条件下で酸化されて様々な酸化生成物を形成することができます。

還元: 還元反応はブロモテオフィリンを異なる還元型に変換することができます。

置換: ブロモテオフィリンの臭素原子は、求核置換反応によって他の官能基と置換することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

科学的研究の応用

Pharmaceutical Development

Diuretic Agent

8-Bromotheophylline is primarily recognized for its role as a diuretic in the formulation of pamabrom, which is commonly used to alleviate symptoms associated with premenstrual syndrome (PMS). Its mechanism involves increasing glomerular filtration rate and renal tubule permeability while inhibiting sodium reabsorption in the proximal tubule, leading to enhanced urinary output and reduced fluid retention .

Drug Formulations

The compound is utilized as an active ingredient in over-the-counter medications aimed at relieving bloating and discomfort during menstrual periods. It is often combined with analgesics like acetaminophen and naproxen sodium for synergistic effects .

Biochemical Research

Metabolic Pathway Studies

In biochemical research, this compound serves as a tool for studying the effects of brominated compounds on cellular processes. Its ability to inhibit a range of enzymes and receptors allows researchers to investigate metabolic pathways and identify potential therapeutic targets .

Neuroprotective Research

There is ongoing investigation into the neuroprotective effects of this compound, particularly concerning neurodegenerative diseases. Its structural similarity to other xanthines suggests it may influence neurotransmitter systems, warranting further exploration in this area .

Analytical Chemistry

Reference Standard in Chromatography

this compound is employed as a reference standard in analytical techniques such as high-performance liquid chromatography (HPLC). This application aids in the accurate identification and quantification of related compounds within complex biological matrices .

Bioanalytical Methods Development

Recent studies have developed bioanalytical methods for quantifying pamabrom (as this compound) using HPLC coupled with UV detection. This method has been validated for pharmacokinetic studies, demonstrating its reliability for routine applications in clinical research .

Plant Growth Regulation

Agricultural Applications

Research into the effects of this compound on plant growth suggests potential applications in agriculture. Its influence on plant metabolic processes could lead to advancements in crop yield and resilience against environmental stressors .

Case Study: Pharmacokinetic Evaluation of Pamabrom

A significant study evaluated the pharmacokinetics of pamabrom (as this compound) administered alongside acetaminophen and naproxen sodium. The study involved a cohort of Mexican female subjects, revealing insights into absorption rates and the compound's efficacy as a diuretic when combined with other medications .

作用機序

ブロモテオフィリンは、主に利尿薬としての作用によって効果を発揮します。それは腎尿細管の透過性を高め、糸球体濾過量を増加させ、近位尿細管におけるナトリウムの再吸収を阻害します。 これは、尿生成の増加とナトリウムイオンと塩化物イオンの排泄につながります .

さらに、ブロモテオフィリンは、特にA1受容体において、アデノシン受容体アンタゴニストとして作用します。 この拮抗作用は、利尿作用に寄与し、他の生理学的プロセスにも影響を与える可能性があります .

類似化合物との比較

ブロモテオフィリンは、テオフィリンなどの他のキサンチン誘導体と類似しています。

テオフィリン: 気管支喘息や慢性閉塞性肺疾患などの呼吸器疾患の治療に使用される、よく知られた気管支拡張薬です。

カフェイン: コーヒーや紅茶に一般的に含まれる興奮剤で、中枢神経系への影響で知られています。

8-クロロテオフィリン: 同様の利尿作用を持つ別のキサンチン誘導体です。

ブロモテオフィリンを際立たせているのは、独特の化学的および薬理学的特性を与える特定の臭素置換です。 この置換は、他のキサンチン誘導体と比較して、利尿作用を強化します .

生物活性

8-Bromotheophylline, a derivative of theophylline, exhibits significant biological activity, particularly as a diuretic and in various pharmacological applications. This article explores its biological mechanisms, pharmacokinetics, therapeutic uses, and research findings.

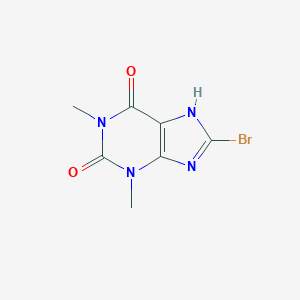

Chemical Structure and Properties

This compound (C7H7BrN4O2) is characterized by its bromine substitution at the 8-position of the theophylline molecule. This modification enhances its biological activity compared to the parent compound. The compound is known for its role in increasing urinary output and has been utilized in various therapeutic contexts.

The biological activity of this compound can be attributed to several mechanisms:

- Diuretic Activity : It increases glomerular filtration rate (GFR) and alters tubular reabsorption processes, leading to increased urine production. This effect is particularly beneficial in managing conditions associated with fluid retention such as premenstrual syndrome (PMS) and other forms of edema .

- Adenosine Receptor Interaction : this compound acts as an antagonist at adenosine receptors (specifically A1 and A2A), which are implicated in various physiological processes including inflammation and neuroprotection. This antagonism may contribute to its potential therapeutic effects beyond diuresis .

Pharmacokinetics

A recent pharmacokinetic study evaluated the absorption and metabolism of this compound when administered as part of pamabrom, a combination drug. The study involved:

- Dosage : A single oral dose of 25 mg pamabrom was administered along with paracetamol and naproxen sodium.

- Sample Analysis : Blood samples were analyzed using a validated reverse-phase HPLC method, demonstrating reliable quantification of this compound in plasma .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Cmax | 3685.60 ng/mL |

| Tmax | [Data Not Provided] |

| AUC0-∞ | [Data Not Provided] |

| Half-life (t1/2) | [Data Not Provided] |

| LLOQ | 20 ng/mL |

Therapeutic Applications

- Diuretic Use : Primarily used for alleviating symptoms associated with water retention, such as bloating and discomfort during menstruation .

- Combination Therapy : Often combined with analgesics like acetaminophen for enhanced therapeutic efficacy in treating menstrual pain .

- Potential Neuroprotective Effects : Due to its action on adenosine receptors, there is ongoing research into its potential benefits for neurodegenerative conditions such as Alzheimer's disease .

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Study on Premenstrual Syndrome : A clinical trial involving women with PMS demonstrated significant reductions in bloating and discomfort when treated with pamabrom (which contains this compound) compared to placebo controls .

- Research on Fluid Retention : Another study indicated that patients experiencing fluid retention due to various medical conditions benefitted from treatment with bromotheophylline, showing improved urinary output and decreased symptoms .

特性

IUPAC Name |

8-bromo-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTFQHRVFFOHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044768 | |

| Record name | 8-Bromotheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes at 300 ºC | |

| Record name | Bromotheophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble | |

| Record name | Bromotheophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Bromotheophylline is part of the group of the xanthines. As part of this group, it is thought that bromotheophylline increases the permeability of the renal tubule, increases glomerular filtration rate and inhibits the sodium reabsorption in the proximal tubule. It is thought but not confirmed that pamabrom as a mixture seems to have an additional mechanism of action in which the presence of 2-amino-2-methyl-1-propanol produces the suppression of the antidiuretic hormone in the posterior pituitary gland. | |

| Record name | Bromotheophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10381-75-6 | |

| Record name | 8-Bromo-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10381-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010381756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromotheophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Bromotheophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Bromotheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOTHEOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZG87K1MQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

295-316 ºC | |

| Record name | Bromotheophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。